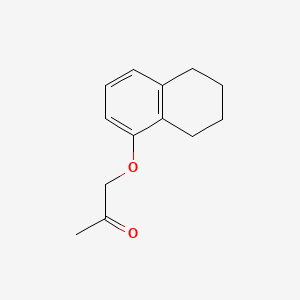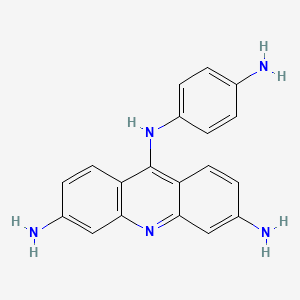
N9-(4-Aminophenyl)-3,6,9-acridinetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is an organic compound with the molecular formula C19H16N4 This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N9-(4-Aminophenyl)-3,6,9-acridinetriamine typically involves the condensation of acridine derivatives with aminophenyl compounds. One common method includes the reaction of 9-chloroacridine with 4-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N9-(4-Aminophenyl)-3,6,9-acridinetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N9-(4-Aminophenyl)-3,6,9-acridinetriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N9-(4-Aminophenyl)-3,6,9-acridinetriamine involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: Another aromatic amine with similar DNA intercalating properties.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Dapsone: A sulfone compound with antimicrobial properties, structurally similar due to the presence of an amino group.
Uniqueness
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is unique due to its specific substitution pattern on the acridine core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76015-33-3 |
|---|---|
Molekularformel |
C19H17N5 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
9-N-(4-aminophenyl)acridine-3,6,9-triamine |
InChI |
InChI=1S/C19H17N5/c20-11-1-5-14(6-2-11)23-19-15-7-3-12(21)9-17(15)24-18-10-13(22)4-8-16(18)19/h1-10H,20-22H2,(H,23,24) |
InChI-Schlüssel |
UWOVKSLBXBRCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
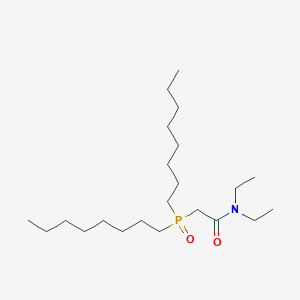
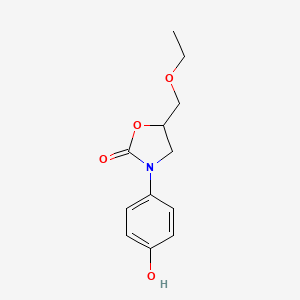

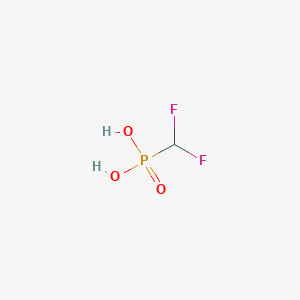

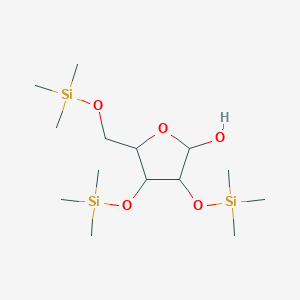
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
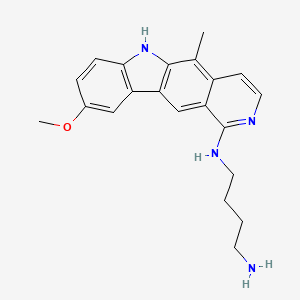
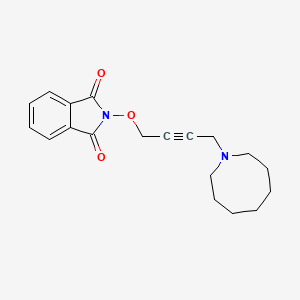
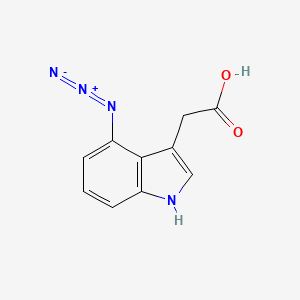
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
